Ropinirole-d7 hydrochloride is a deuterated form of the drug ropinirole, primarily used as an internal standard in analytical chemistry, particularly in the quantification of ropinirole by gas chromatography and liquid chromatography-mass spectrometry. Ropinirole itself is a dopamine D2 receptor agonist, commonly prescribed for the treatment of Parkinson's disease and restless legs syndrome. The incorporation of deuterium (D) in the molecular structure enhances the stability and specificity of analytical measurements.
Ropinirole-d7 hydrochloride is classified as a stable isotope-labeled compound, specifically a deuterated derivative of ropinirole. Its molecular formula is with a molecular weight of approximately 303.88 g/mol . This compound is synthesized to provide a reliable internal standard for various analytical methods, ensuring accurate quantification of ropinirole in biological and pharmaceutical samples.
The synthesis of ropinirole-d7 hydrochloride involves several steps, typically starting from commercially available precursors. The detailed synthesis process includes:
The specific conditions for each step, including temperature, reaction time, and solvent choice, are optimized to achieve high yields and purity.
The molecular structure of ropinirole-d7 hydrochloride consists of a bicyclic core structure typical of dopamine agonists. The presence of seven deuterium atoms replaces hydrogen atoms in the original ropinirole molecule, which can be visualized in structural formulas or models.
Ropinirole-d7 hydrochloride can undergo various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are significant for understanding the stability and reactivity of the compound in different environments, particularly during analytical procedures .
As a dopamine D2 receptor agonist, ropinirole-d7 functions by mimicking dopamine's action at these receptors in the brain. This mechanism is crucial for its therapeutic effects in treating Parkinson's disease:
The deuterated form does not alter this mechanism but serves as a tracer in pharmacokinetic studies .
Ropinirole-d7 hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for use as an internal standard in quantitative analyses .
Ropinirole-d7 hydrochloride is primarily utilized in scientific research as an internal standard for:
This compound plays a critical role in ensuring accurate measurements in pharmaceutical research and development, contributing significantly to drug safety and efficacy evaluations.
Ropinirole-d7 HCl is a heptadeuterated hydrochloride salt of the dopamine agonist Ropinirole, chemically designated as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one-d7 hydrochloride. Its molecular formula is C₁₆H₁₇D₇ClN₂O (molecular weight: 303.88 g/mol), featuring seven deuterium atoms exclusively located on the n-propyl group attached to the tertiary amine nitrogen. Systematic nomenclature specifies this as 1,1,2,2,3,3,3-heptadeuteriopropyl, emphasizing full substitution at all carbon positions to prevent metabolic loss [1] [2] [6].
The isotopic labeling strategy targets sites resistant to metabolic cleavage. Ropinirole undergoes extensive hepatic metabolism via CYP1A2-mediated N-depropylation, which removes one propyl group. By deuterating this group, Ropinirole-d7 HCl maintains metabolic stability where labeling matters most—ensuring the internal standard co-elutes with parent Ropinirole and its major metabolites during analysis. Crucially, deuterium does not alter Ropinirole’s receptor binding profile, as confirmed by preserved agonist activity at D₂/D₃ receptors (Ki = 29 nM for D₂) [1] [7].
Table 2: Key Chemical Identifiers of Ropinirole-d7 HCl
Property | Specification |
---|---|
CAS Number | 1261396-31-9 |
IUPAC Name | 4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
Molecular Formula | C₁₆H₁₇D₇ClN₂O |
Molecular Weight | 303.88 g/mol |
Isotopic Purity | ≥98% atom D (typical commercial specifications) |
Labeling Position | N-CH₂-CH₂-CD₂-CD₂-CD₃ (heptadeuteration on one propyl side chain) |
The development of deuterated dopamine agonists parallels advancements in both Parkinson’s disease therapeutics and analytical technology. Ropinirole (unlabeled) emerged in the 1990s as a selective non-ergoline D₂/D₃ agonist, gaining FDA approval in 1997 for Parkinson’s disease and in 2005 for restless legs syndrome. Its deuterated analog, Ropinirole-d7 HCl, entered research catalogs circa 2010–2015 alongside growing regulatory emphasis on bioanalytical method validation [4] [7].
Deuterated standards for dopamine agonists addressed specific analytical challenges. Early LC-MS assays for drugs like Bromocriptine or Pergolide suffered from ion suppression in plasma matrices, leading to variable quantification. The introduction of deuterated internal standards like Ropinirole-d7 HCl provided co-eluting analogs that experienced identical matrix effects, thereby normalizing results. This innovation proved critical for studying Ropinirole’s pharmacokinetics—particularly its 6-hour half-life and dose-proportional AUC—enabling precise measurement of plasma concentrations after extended-release formulations launched in 2008 [5] [7].
Synthetically, Ropinirole-d7 HCl is produced via reductive deuteration of precursor ketones or alkyl halides using deuterated reagents (e.g., NaBD₄ or LiAlD₄). Modern routes employ catalytic H/D exchange under basic conditions, though n-propyl-d7-specific synthesis ensures maximal isotopic incorporation. Current research focuses on multi-isotope agonists (e.g., carbon-13/nitrogen-15 labels) for multiplexed assays quantifying dopamine agonists and metabolites simultaneously [5] [6].
Table 3: Evolution of Isotope-Labeled Dopamine Agonists
Time Period | Analytical Challenge | Labeling Solution | Impact on Research |
---|---|---|---|
1980–1995 | Radioactive tracer safety concerns | ³H-labeled agonists (e.g., Bromocriptine-³H) | Enabled receptor binding studies; limited to in vitro use |
1995–2010 | Ion suppression in LC-MS plasma assays | Monodeuterated analogs (e.g., Pramipexole-d3) | Improved precision but metabolic instability |
2010–Present | Metabolite interference; need for multi-analyte panels | Heptadeuterated Ropinirole-d7 HCl | Robust quantification of parent drug and metabolites |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0